Compound Description: JNJ-53718678 (3-({5-chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) is a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor. [] It has shown efficacy in a phase 2a challenge study in healthy adults and is currently under evaluation in hospitalized infants and adults. [] Co-crystal structures of JNJ-53718678 derivatives have helped elucidate structure-activity relationship (SAR) trends. []
Relevance: While JNJ-53718678 possesses a more complex structure compared to 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine, both compounds share a central imidazo[4,5-c]pyridine core. This structural similarity suggests potential overlapping biological activities or similar mechanisms of action.
SB-772077-B
Compound Description: SB-772077-B (4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine) is a novel aminofurazan-based Rho kinase inhibitor. [] It has shown pulmonary vasodilator effects in rats, particularly when pulmonary vascular resistance is elevated. [] This compound has potential therapeutic applications in treating pulmonary hypertension. []
Relevance:SB-772077-B, like 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine, incorporates an imidazo[4,5-c]pyridine scaffold within its structure. The presence of this shared structural motif implies potential commonalities in their binding affinities and interactions with biological targets.
GSK690693
Compound Description: GSK690693 (4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol) is a potent, ATP-competitive, pan-AKT kinase inhibitor with IC50 values in the nanomolar range against AKT isoforms 1, 2, and 3. [] GSK690693 effectively inhibits intracellular AKT activity, as demonstrated by reduced GSK3β phosphorylation. [] In vivo studies using human breast carcinoma xenografts in mice have shown that GSK690693 administration inhibits tumor growth, highlighting its potential as a therapeutic agent for tumors with activated AKT. []
Relevance:Both GSK690693 and 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine belong to a class of compounds containing an imidazo[4,5-c]pyridine moiety. This shared structural element suggests potential similarities in their binding modes and pharmacological profiles.
AZD0156
Compound Description:AZD0156 (8-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one) is a highly potent and selective ataxia telangiectasia mutated (ATM) kinase inhibitor. [] It exhibits promising preclinical pharmacokinetics and a low predicted clinical dose. [] AZD0156 demonstrates enhanced efficacy when combined with DNA double-strand break-inducing agents like irinotecan and olaparib in preclinical models, suggesting its potential as an anticancer therapeutic. []
Relevance: AZD0156 and 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine are structurally related by their shared imidazo-pyridine core. Although AZD0156 features an imidazo[4,5-c]quinolin-2-one core, the structural similarity suggests potential similarities in their binding properties and potential for biological activity.
Compound Description:JNJ 54166060 is a potent and selective P2X7 receptor antagonist. [] It demonstrates an ED50 of 2.3 mg/kg in rats and exhibits high oral bioavailability with low-moderate clearance in preclinical species. [] JNJ 54166060 also possesses a favorable CYP profile and exhibits regioselective inhibition of midazolam CYP3A metabolism. []
Relevance: Both JNJ 54166060 and 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine share the imidazo[4,5-c]pyridine scaffold, highlighting their close structural relationship. This structural similarity suggests potential for overlapping pharmacological profiles and interactions with similar biological targets.
Compound Description:Compound 29 is a potent and selective P2X7 receptor antagonist. [] It demonstrates robust P2X7 receptor occupancy in rats with an ED50 value of 0.06 mg/kg. [] Compound 29 was identified through a structure-activity relationship study focusing on a novel series of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. []
Relevance:While 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine features a thiazolo[4,5-c]pyridine core, Compound 29 incorporates a closely related [, , ]triazolo[4,5-c]pyridine scaffold. This structural similarity, particularly within the context of P2X7 antagonism, suggests potential commonalities in their binding modes and pharmacological profiles.
Compound Description:Compound 35 is a potent and selective P2X7 receptor antagonist. [] It demonstrates robust P2X7 receptor occupancy in rats with an ED50 value of 0.07 mg/kg and shows good solubility and tolerability in preclinical species. [] These favorable characteristics led to its selection as a clinical candidate for phase I clinical trials for potential treatment of mood disorders. []
Relevance:Similar to Compound 29, Compound 35 also incorporates a [, , ]triazolo[4,5-c]pyridine scaffold, closely resembling the thiazolo[4,5-c]pyridine core present in 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine. This structural resemblance suggests potential similarities in their binding affinities, selectivity profiles, and potential therapeutic applications, particularly within the context of P2X7 receptor antagonism.
Compound Description:Compound 1 is a lead compound that serves as a starting point for the development of novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] The structure-based design strategy aimed to improve its inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood cell assays. []
Relevance:Although Compound 1 possesses an imidazo[4,5-b]pyridin-2-one core, its structural similarity to 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine, particularly the presence of the imidazo-pyridine motif, suggests potential similarities in their binding interactions and pharmacological profiles.
Compound Description:Compound 25 is a potent and selective p38 MAP kinase inhibitor. [] It exhibits superior suppression of TNF-α production in human whole blood cells compared to the lead compound (Compound 1). [] Additionally, Compound 25 demonstrates significant in vivo efficacy in a rat model of collagen-induced arthritis. []
Relevance:Compound 25, similar to Compound 1, is based on the imidazo[4,5-b]pyridin-2-one core structure. While 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has a thiazolo[4,5-c]pyridine core, the shared imidazo-pyridine motif suggests potential commonalities in their binding modes and pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.